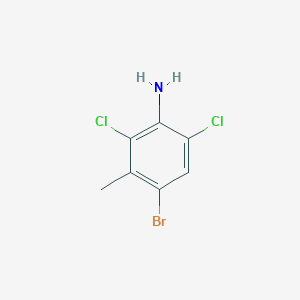

4-Bromo-2,6-dichloro-3-methylaniline

Descripción

Significance of Halogenated Aniline (B41778) Derivatives in Contemporary Chemical Sciences

Halogenated aniline derivatives are a class of compounds that serve as fundamental building blocks in organic synthesis. nbinno.comresearchgate.net Their importance stems from the unique properties imparted by the halogen substituents. Halogens can influence a molecule's reactivity, lipophilicity, and metabolic stability, making these derivatives highly valuable in various fields. nih.gov

In medicinal chemistry, the introduction of halogens into a molecular scaffold can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov Chlorine, in particular, is known to be a bioisostere of a methyl group and can enhance binding affinity to biological targets. nih.gov

Furthermore, these derivatives are crucial intermediates in the production of agrochemicals and dyes. nbinno.com The presence and position of halogen atoms on the aniline ring can direct further chemical transformations, allowing for the precise construction of complex molecules. nbinno.com For instance, the amine group can be diazotized and coupled to form azo dyes, a major class of synthetic colorants. nbinno.com The study of aniline derivatives, including their halogenated forms, is also relevant in the context of disinfection byproducts in water treatment, as they can be precursors to various halogenated compounds. nih.gov

Historical Context and Evolution of Research on 4-Bromo-2,6-dichloro-3-methylaniline

Specific historical details on the initial synthesis and discovery of this compound are not extensively documented in seminal publications, suggesting it emerged as a specialty chemical from broader synthetic efforts rather than as a compound of singular historical importance. Its development is intertwined with the general advancement of halogenation and substitution reactions on aromatic rings throughout the 20th century.

The synthesis of related multi-halogenated anilines, such as 4-bromo-2-chloroaniline (B1269894), has been a subject of academic study, illustrating the established chemical pathways to produce such molecules. researchgate.netresearchgate.net Research into the crystal structure of similar compounds, like 4-bromo-2,6-dichloroaniline (B1266110), has provided insights into the intermolecular interactions, such as hydrogen bonds, that govern their solid-state properties. researchgate.net The availability of this compound from various chemical suppliers indicates its role as a readily accessible building block for chemists to use in the synthesis of more complex target molecules.

Current Research Landscape and Future Perspectives for this compound

The current research involving this compound is primarily centered on its use as a synthetic intermediate. While specific applications of this exact compound are not widely published, the utility of closely related structures provides a strong indication of its potential research directions.

For example, the analogous compound 4-Bromo-2,6-dichloroaniline is used as a reagent in the preparation of derivatives that act as GABA (gamma-aminobutyric acid) receptor antagonist insecticides. chemicalbook.com This suggests a potential application for this compound in the development of new agrochemicals. The additional methyl group could be used to fine-tune the biological activity and physical properties of the resulting pesticides.

Future perspectives for this compound lie in its application as a scaffold in medicinal chemistry and materials science. The three different halogen substituents (one bromine, two chlorines) and the amine group offer multiple reaction sites for diversification, allowing for the creation of libraries of novel compounds for screening for biological activity. Its structural motifs are relevant in the synthesis of pharmaceuticals and other bioactive molecules. chemicalbook.com The continued exploration of halogenated anilines in drug discovery will likely drive the future demand and investigation of this compound. nih.gov

Propiedades

IUPAC Name |

4-bromo-2,6-dichloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEGPUJTODAJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567179 | |

| Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62406-68-2 | |

| Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2,6 Dichloro 3 Methylaniline

Established Synthetic Pathways from Precursor Anilines

Traditional synthetic routes to 4-Bromo-2,6-dichloro-3-methylaniline typically begin with simpler, commercially available anilines. These methods rely on sequential halogenation and other functional group manipulations, often requiring protection-deprotection steps to direct the incoming substituents to the desired positions.

Regioselective Halogenation Techniques for Bromination and Chlorination

The regioselective introduction of halogen atoms onto an aniline (B41778) ring is a fundamental challenge in the synthesis of halogenated anilines. The directing effects of the amino and methyl groups must be carefully managed to prevent the formation of undesired isomers.

Direct halogenation of unprotected anilines can be difficult to control, often leading to a mixture of ortho- and para-substituted products, as well as polyhalogenation. beilstein-journals.org To achieve selectivity, milder and more targeted halogenating agents and systems have been developed. For instance, the use of copper(II) halides, such as CuCl2 and CuBr2, in ionic liquid solvents provides a method for the direct and highly regioselective para-halogenation of unprotected aniline derivatives under mild conditions. beilstein-journals.orgresearchgate.net This approach avoids the need for supplementary oxygen or hazardous HCl gas, offering a safer and more environmentally conscious alternative to some traditional methods. beilstein-journals.org

Another strategy involves the use of specific brominating agents that favor para-substitution. Reagents like N-bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one are employed for the monobromination of activated aromatic rings with greater control than using elemental bromine. orgsyn.orgchemicalbook.com

Table 1: Regioselective Halogenation of Aniline Analogues with Copper Halides

| Entry | Substrate | Halogenating Agent | Solvent | Time | Yield of para-Product | Reference |

|---|---|---|---|---|---|---|

| 1 | 3-methylaniline | CuCl₂ | [HMIM]Cl | 4 h | 95% | researchgate.net |

| 2 | 3-methylaniline | CuBr₂ | [HMIM]Br | 1 h | 95% | researchgate.net |

| 3 | 2-methylaniline | CuCl₂ | [HMIM]Cl | 4 h | 91% | researchgate.net |

Table generated based on data from studies on regioselective halogenation. researchgate.net

Multistep Synthetic Routes Involving Substituted Methylanilines

Due to the high reactivity of the aniline ring, a common and effective strategy for synthesizing polysubstituted anilines involves a multistep sequence starting from a substituted methylaniline, such as m-toluidine (B57737) (3-methylaniline). This approach typically involves the protection of the highly activating amino group to moderate its reactivity and direct the halogenation steps.

A representative synthetic pathway proceeds as follows:

Acetylation: The amino group of the starting aniline (e.g., m-toluidine) is protected, commonly by reacting it with acetic anhydride (B1165640) to form the corresponding acetanilide (B955). epo.org This protection is crucial as it prevents over-halogenation and oxidation during subsequent steps. epo.org The acetyl group is less activating than the amino group and its steric bulk helps direct incoming electrophiles.

Bromination: The acetanilide is then brominated. The N-acetyl group directs the incoming bromine electrophile primarily to the para position (position 4) relative to the nitrogen, yielding N-(4-bromo-3-methylphenyl)acetamide. epo.org

Chlorination: The subsequent step is the introduction of two chlorine atoms. The N-(4-bromo-3-methylphenyl)acetamide is treated with a chlorinating agent, such as chlorine gas bubbled through a solution in acetic acid. epo.org The chlorination occurs at the positions ortho to the activating N-acetyl group (positions 2 and 6), resulting in N-(4-bromo-2,6-dichloro-3-methylphenyl)acetamide.

Hydrolysis (Deprotection): The final step is the removal of the acetyl protecting group. The N-(4-bromo-2,6-dichloro-3-methylphenyl)acetamide is hydrolyzed, typically under acidic or basic conditions (e.g., refluxing with aqueous sodium hydroxide), to yield the final product, this compound. epo.org

This sequential approach ensures that each halogen is introduced at the correct position, providing a reliable, albeit lengthy, route to the target molecule. epo.org

Advanced Synthetic Strategies for Enhanced Yield and Purity

Modern synthetic chemistry focuses on developing more efficient, cost-effective, and environmentally friendly processes. For the synthesis of this compound, this involves the use of catalytic systems and the careful optimization of reaction parameters.

Catalytic Reaction Systems in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency of synthetic routes. In the context of halogenated aniline synthesis, noble metal catalysts are often employed for hydrogenation reactions, which can be used for dehalogenation or the reduction of other functional groups.

For instance, palladium on carbon (Pd/C) is a widely used catalyst for hydrogenolysis, a reaction that cleaves single bonds with the addition of hydrogen. epo.org In related syntheses, this catalyst is used to selectively remove a bromine atom from the 4-position of an aniline ring. epo.org While this specific reaction is for de-bromination, it highlights the potential of palladium catalysts to selectively modify halogenated intermediates, which can be a powerful tool for creating alternative synthetic pathways or purifying products by removing over-halogenated byproducts.

Palladium catalysts, such as Pd(PPh₃)₄, are also fundamental in cross-coupling reactions like the Suzuki reaction. nih.govresearchgate.net While not a direct method for synthesizing the target compound, this technology allows for the derivatization of halogenated anilines, demonstrating the importance of catalytic methods in the broader chemistry of these intermediates. nih.govresearchgate.net

Optimization of Reaction Conditions for Industrial and Laboratory Scale Production

The transition from a laboratory-scale synthesis to industrial production requires rigorous optimization of all reaction parameters to maximize yield, purity, and safety while minimizing cost and waste.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and ease of product isolation. For halogenation steps, acetic acid is a common choice. epo.org The use of ionic liquids has been explored as a greener alternative that can enhance regioselectivity. beilstein-journals.org

Temperature: Halogenation reactions are often conducted at or below room temperature to control the reaction rate and prevent side reactions. epo.org Hydrolysis steps, however, typically require elevated temperatures (reflux) to proceed at a reasonable rate. epo.org

Reaction Time: Each step of the synthesis is monitored to determine the optimal time for completion. Insufficient time leads to low conversion, while excessive time can result in the formation of degradation products.

Reagent Stoichiometry: Using a slight excess of reagents like acetic anhydride in the protection step can ensure complete conversion of the starting aniline. epo.org The amount of halogenating agent must be precisely controlled to achieve the desired degree of halogenation.

Table 2: Example of Reaction Condition Optimization

| Step | Reaction | Reagents | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 1 | Acetylation | m-toluidine, Acetic Anhydride | Acetic Acid | Room Temp | epo.org |

| 2 | Bromination | N-(3-methylphenyl)acetamide, BrCl | Acetic Acid | Ambient | epo.org |

| 3 | Chlorination | N-(4-bromo-3-methylphenyl)acetamide, Cl₂ | Acetic Acid/H₂O | Room Temp | epo.org |

| 4 | Hydrolysis | N-(4-bromo-2,6-dichloro-3-methylphenyl)acetamide, NaOH(aq) | Ethanol (B145695)/H₂O | Reflux | epo.org |

Table compiled from a multistep synthesis process. epo.org

Derivatization from Related Halogenated Anilines as Synthetic Intermediates

An alternative and often more direct approach to synthesizing this compound is to start from an intermediate that already possesses some of the required substituents. A logical precursor is 2,6-dichloro-3-methylaniline (B30944). The synthesis of this intermediate itself follows a multistep pathway, often from m-toluidine, that involves protecting the para-position to allow for chlorination at the 2- and 6-positions, followed by deprotection. epo.org

Once 2,6-dichloro-3-methylaniline is obtained, the final step is a regioselective bromination at the 4-position. The amino group is the most powerful activating group on the ring, and its para-position is open, making it the most favorable site for electrophilic substitution. Therefore, careful treatment of 2,6-dichloro-3-methylaniline with a suitable brominating agent (e.g., N-bromosuccinimide in an appropriate solvent) can introduce the bromine atom at the desired C4 position to yield the final product. This strategy simplifies the final steps of the synthesis by building upon a complex, pre-made intermediate.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2,6 Dichloro 3 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Halogenated Aniline (B41778) Core

The benzene (B151609) ring of 4-Bromo-2,6-dichloro-3-methylaniline is heavily substituted, leaving only one position (C5) available for potential electrophilic aromatic substitution. The directing effects of the existing substituents are crucial in determining the feasibility and mechanism of such reactions. The amino group (-NH2) is a potent activating group and directs incoming electrophiles to the ortho and para positions. byjus.com The methyl group (-CH3) is also an activating, ortho-, para-directing group. Conversely, the chloro and bromo groups are deactivating due to their inductive electron withdrawal but are also ortho-, para-directing because of resonance effects. In this molecule, the directing effects of all groups converge on the single unsubstituted carbon, C5, which is ortho to the amino group and meta to the methyl group.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C1 | Activating (Resonance) | Ortho, Para |

| -Cl | C2, C6 | Deactivating (Inductive) | Ortho, Para |

| -CH₃ | C3 | Activating (Inductive) | Ortho, Para |

| -Br | C4 | Deactivating (Inductive) | Ortho, Para |

Further halogenation of this compound presents a mechanistic challenge due to the already electron-rich yet sterically crowded nature of the ring. Aniline and its derivatives are often highly reactive towards electrophilic halogenation, sometimes proceeding without a catalyst. byjus.commasterorganicchemistry.com However, the presence of two ortho-chloro substituents significantly hinders the approach of an electrophile to the amino group and the adjacent C5 position.

The mechanism for electrophilic halogenation typically involves the attack of the aromatic ring on a polarized halogen molecule (e.g., Br-Br) or a halogen complexed with a Lewis acid (e.g., Br-Br-FeBr₃). wikipedia.org Given the strong activation provided by the amino group, halogenation at C5 could potentially proceed without a strong Lewis acid, although the steric hindrance from the adjacent chloro and methyl groups would likely necessitate forcing conditions. The reaction would proceed via a standard electrophilic aromatic substitution (SEAr) mechanism, involving the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate or sigma complex) followed by deprotonation to restore aromaticity. The stability of this intermediate is enhanced by the powerful electron-donating resonance of the amino group.

Direct nitration of anilines using a standard mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can lead to two major complications: oxidation of the highly activated ring, resulting in tarry by-products, and protonation of the amino group to form an anilinium ion (-NH₃⁺). stackexchange.comncert.nic.in The anilinium ion is strongly deactivating and a meta-director, which would prevent substitution at the desired C5 position. masterorganicchemistry.com

To circumvent these issues, a common strategy involves the protection of the amino group, typically through acetylation with acetic anhydride (B1165640). youtube.com This temporary modification has several benefits:

It moderates the activating strength of the amino group, preventing oxidative side reactions.

It introduces steric bulk, which can further direct electrophiles away from the ortho positions. youtube.com

It prevents protonation under acidic conditions, preserving the ortho-, para-directing influence.

The nitration pathway for this compound would therefore likely follow the steps outlined below.

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

| 1 | Protection | Acetic Anhydride | N-(4-bromo-2,6-dichloro-3-methylphenyl)acetamide | Protects the amino group, moderates reactivity, and prevents protonation. |

| 2 | Nitration | HNO₃ / H₂SO₄ | N-(4-bromo-2,6-dichloro-5-nitro-3-methylphenyl)acetamide | Electrophilic aromatic substitution at the activated and available C5 position. |

| 3 | Deprotection | Acid or Base Hydrolysis | 4-Bromo-2,6-dichloro-5-nitro-3-methylaniline | Restores the original amino group to yield the final product. |

This multi-step sequence ensures a controlled reaction that selectively installs the nitro group at the only available position on the aromatic core.

Nucleophilic Substitution Reactions Involving Halogen Displacements

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group (a halogen in this case) to activate the ring towards nucleophilic attack. The ring in this compound is substituted with electron-donating (-NH₂, -CH₃) and weakly electron-withdrawing (-Cl, -Br) groups, making it electron-rich and generally unreactive towards SNAr.

Displacement of the bromo or chloro substituents by a nucleophile would be mechanistically unfavorable under standard SNAr conditions due to the high electron density of the ring, which would repel incoming nucleophiles. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, are also unlikely due to the substitution pattern. Therefore, halogen displacement would only be expected under very harsh conditions of high temperature and pressure, with the weaker carbon-bromine bond being more likely to cleave than the stronger carbon-chlorine bonds.

Oxidation-Reduction Chemistry of the Aniline Moiety

The aniline functional group is susceptible to oxidation. The electrochemical oxidation of aniline derivatives typically proceeds via an initial one-electron transfer from the nitrogen atom to yield a radical cation. researchgate.net The stability and subsequent reactivity of this intermediate are influenced by the other substituents on the aromatic ring.

The oxidation potential of substituted anilines is a key measure of their susceptibility to this process.

Electron-donating groups (like the -CH₃ group at C3) decrease the oxidation potential, making the molecule easier to oxidize.

Electron-withdrawing groups (like the -Cl and -Br at C2, C4, and C6) increase the oxidation potential, making the molecule more difficult to oxidize. researchgate.net

Metal-Catalyzed Coupling Reactions of this compound

The presence of multiple halogen atoms on the aniline ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. libretexts.orgnih.gov For polyhalogenated substrates like this compound, selectivity is a key consideration. The reaction mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining step. nih.govmdpi.com The reactivity of aryl halides in this step follows a well-established trend: I > OTf > Br >> Cl. wikipedia.org This significant difference in reactivity allows for highly selective cross-coupling reactions on molecules containing both bromine and chlorine atoms.

In the case of this compound, the palladium catalyst will selectively undergo oxidative addition with the more reactive carbon-bromine bond at the C4 position, leaving the two carbon-chlorine bonds at C2 and C6 intact. nih.gov This allows for the specific functionalization of the C4 position.

| Component | Example | Role in Reaction |

| Aryl Halide | This compound | Electrophilic partner; reaction occurs at C-Br bond. |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner; provides the phenyl group. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |

This selective reactivity makes this compound a useful building block, allowing for the introduction of an aryl, heteroaryl, or alkyl group at the C4 position via Suzuki-Miyaura coupling, while retaining the chlorine atoms for potential subsequent transformations.

Based on a thorough review of available scientific literature, there is currently no specific published research detailing the "Other Transition Metal-Mediated Transformations" or "Mechanistic Studies" for the compound This compound .

The requested article sections require in-depth research findings, including data tables and detailed mechanistic discussions, which are not present in the public domain for this specific molecule. While the functional groups present on the molecule (an aniline, a bromo group, and chloro groups) are known to participate in a variety of transition metal-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, specific examples, data, and mechanistic investigations for this compound have not been documented in the accessible chemical literature.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on This compound and providing scientifically accurate, cited research findings for the specified outline.

Derivatization and Analog Development of 4 Bromo 2,6 Dichloro 3 Methylaniline

Synthesis and Characterization of Schiff Base Derivatives

The condensation of the primary amino group of 4-Bromo-2,6-dichloro-3-methylaniline with various aldehydes offers a straightforward route to the synthesis of Schiff base derivatives. This reaction typically proceeds under reflux in a suitable solvent, often with a catalytic amount of acid.

While specific examples of Schiff bases derived directly from this compound are not extensively documented in publicly available literature, the reactivity of the closely related compound, 4-bromo-2,6-dichloroaniline (B1266110), provides a strong indication of the synthetic possibilities. For instance, the reaction of 4-bromo-2,6-dichloroaniline with 4-chloro-2-hydroxybenzaldehyde (B58158) in the presence of glacial acetic acid has been shown to produce the Schiff base ligand (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol in a high yield of 81%. nih.gov The formation of this compound is confirmed through various spectroscopic techniques. The infrared (IR) spectrum of this Schiff base is characterized by the disappearance of the N-H stretching vibrations of the parent aniline (B41778) and the appearance of a characteristic C=N (azomethine) stretching band. The ¹H NMR spectrum would similarly show the absence of the -NH₂ protons and the appearance of a new singlet for the azomethine proton (-CH=N-).

The general synthetic approach for the formation of Schiff bases from substituted anilines involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage. The reaction conditions, such as solvent and catalyst, can be optimized to achieve high yields.

Table 1: Representative Schiff Base Synthesis

| Aniline Reactant | Aldehyde Reactant | Product | Yield (%) |

| 4-Bromo-2,6-dichloroaniline | 4-Chloro-2-hydroxybenzaldehyde | (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol | 81 |

Preparation of Metal Complexes of this compound-Derived Ligands

Schiff bases derived from this compound, with their nitrogen and potentially other donor atoms, are excellent candidates for the formation of metal complexes. These ligands can coordinate with a variety of metal ions to form stable complexes with diverse geometries and electronic properties.

Drawing parallels from the non-methylated analog, the Schiff base (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol (BrcOH) has been successfully used to synthesize mononuclear complexes with Ni(II), Pd(II), Pt(II), and Zn(II). nih.gov The synthesis of these complexes is typically achieved by reacting the Schiff base ligand with the corresponding metal chloride salt in a suitable solvent mixture, such as methanol (B129727) and distilled water, often in the presence of a base to facilitate deprotonation of the ligand. nih.gov

The characterization of these metal complexes involves a range of analytical techniques. Molar conductivity measurements can confirm the non-electrolytic nature of the complexes. Spectroscopic methods such as IR and NMR are used to confirm the coordination of the ligand to the metal ion. In the IR spectra of the complexes, a shift in the C=N stretching frequency compared to the free ligand is indicative of coordination. In the case of the aforementioned Ni(II), Pd(II), Pt(II), and Zn(II) complexes, the analytical data suggests a 1:2 metal-to-ligand stoichiometry. nih.gov The geometry of the resulting complexes is influenced by the nature of the metal ion; for instance, the Ni(II), Pd(II), and Pt(II) complexes were found to have a square planar geometry, while the Zn(II) complex adopted a tetrahedral geometry. nih.gov

Table 2: Metal Complexes of a 4-Bromo-2,6-dichloroaniline-Derived Schiff Base

| Ligand | Metal Ion | Complex | Proposed Geometry |

| (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol | Ni(II) | [Ni(BrcO)₂] | Square Planar |

| (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol | Pd(II) | [Pd(BrcO)₂] | Square Planar |

| (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol | Pt(II) | [Pt(BrcO)₂] | Square Planar |

| (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol | Zn(II) | [Zn(BrcO)₂] | Tetrahedral |

Design and Synthesis of Functionalized Analogs

Beyond Schiff base formation, the amino group of this compound is a key site for the synthesis of a variety of functionalized analogs. One common approach is the acylation of the amino group to form amides.

A notable example is the synthesis of N-(4-bromo-2,6-dichloro-3-methylphenyl)acetamide. google.com This compound can be prepared through the chlorination of N-(4-bromo-3-methylphenyl)acetamide. google.com The resulting acetamide (B32628) is a stable, crystalline solid. The formation of the amide can be confirmed by IR spectroscopy, which would show the appearance of a characteristic C=O stretching band and the N-H stretching of the amide group.

This acetamide derivative can also serve as a protected form of the aniline. The original amino group can be regenerated through hydrolysis, for instance, by refluxing the acetamide with a solution of sodium hydroxide (B78521) in ethanol (B145695) and water. google.com This protection-deprotection strategy is a valuable tool in multi-step syntheses, allowing for reactions on other parts of the molecule without interference from the highly reactive amino group. libretexts.orglibretexts.org

The nucleophilic nature of the amino group also allows for other derivatization reactions, such as diazotization, which can then be followed by various substitution reactions to introduce a wide range of functional groups onto the aromatic ring.

Structure-Reactivity Relationships in this compound Derivatization

The reactivity of this compound in derivatization reactions is significantly influenced by the electronic and steric effects of its substituents. The amino group (-NH₂) is a strong activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic substitution. allen.in However, the two chlorine atoms in the ortho positions are strongly electron-withdrawing and exert a deactivating effect on the ring. The bromine atom in the para position is also deactivating. The methyl group at the meta position is a weak electron-donating group.

Steric hindrance from the two ortho-chloro substituents can also play a significant role in the reactivity of the amino group, potentially slowing down reactions with bulky electrophiles.

In the context of Schiff base formation, the rate of reaction is dependent on the nucleophilicity of the aniline and the electrophilicity of the aldehyde. The presence of electron-withdrawing groups on the aniline ring generally slows down the initial nucleophilic attack on the carbonyl carbon.

The acylation of the amino group to form an amide, as seen in the synthesis of N-(4-bromo-2,6-dichloro-3-methylphenyl)acetamide, serves to attenuate the activating influence of the amino group. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its ability to activate the aromatic ring towards further electrophilic substitution. libretexts.org This is a common strategy to control the reactivity of highly activated anilines. libretexts.org

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2,6 Dichloro 3 Methylaniline

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups and fingerprinting the molecule. The spectra are dictated by the vibrational modes of the molecule's constituent bonds.

For 4-bromo-2,6-dichloro-3-methylaniline, the FTIR and FT-Raman spectra would be expected to show characteristic bands corresponding to the N-H bonds of the amine group, C-H bonds of the methyl group and the aromatic ring, C-N, C-C, C-Cl, and C-Br bonds.

N-H Vibrations: The primary amine group (-NH₂) would typically exhibit two distinct bands in the FTIR spectrum in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations. For example, in the gas-phase IR spectrum of the related compound 4-Bromo-2,6-dichloroaniline (B1266110), which lacks the methyl group, characteristic amine stretching bands are observed. nist.gov

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl group would be observed in the 2850-2960 cm⁻¹ region.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

C-Halogen Vibrations: The C-Cl stretching vibrations typically give strong peaks in the 505–710 cm⁻¹ range. globalresearchonline.net The C-Br stretching vibration would be found at a lower frequency, generally in the 500-600 cm⁻¹ region.

A detailed vibrational analysis of the related compound 4-chloro-2-bromoaniline has been performed, providing a basis for the expected spectral features of this compound. globalresearchonline.net

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Methyl (-CH₃) | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

| C-Cl | Stretching | 505 - 710 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number and environment of the hydrogen atoms.

The amine (-NH₂) protons would likely appear as a broad singlet. For 4-bromo-2,6-dichloroaniline, this signal is observed at 4.44 ppm. chemicalbook.com

The single aromatic proton would appear as a singlet in the aromatic region (typically 6.5-8.0 ppm). In 4-bromo-2,6-dichloroaniline, the two equivalent aromatic protons appear as a singlet at 7.31 ppm. chemicalbook.com

The methyl (-CH₃) protons would also appear as a singlet, likely in the range of 2.0-2.5 ppm. For the related 4-bromo-2-methylaniline, the methyl signal is at 2.12 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the attached substituents (Br, Cl, CH₃, NH₂). Based on data from similar compounds like 4-bromo-2,6-dichloroaniline and 4-bromo-2-methylaniline, the expected shifts for the aromatic carbons would be in the range of 110-150 ppm. chemicalbook.comchemicalbook.com The methyl carbon would appear at a much higher field (lower ppm value).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons, providing unambiguous structural assignment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NH₂ | Variable, broad | Singlet |

| Aromatic-H | 6.5 - 8.0 | Singlet |

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Analysis (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the compound. For this compound (C₇H₆BrCl₂N), the exact mass would be calculated. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for confirming the presence of these halogens.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for halogenated anilines involve the loss of halogen atoms or the entire amino group.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Tautomerism Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the benzene ring. The position and intensity of these bands would be influenced by the auxochromic (-NH₂, -CH₃) and chromophoric (-Br, -Cl) substituents on the ring. Tautomerism is not expected to be a significant feature for this molecule under normal conditions.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

Table 3: Illustrative Crystallographic Data for the Related Compound 4-Bromo-2-chloroaniline (B1269894) researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965 |

| b (Å) | 15.814 |

| c (Å) | 4.0232 |

Thermal Analysis Techniques (TGA, DTA) for Stability Assessment

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DTA measures the difference in temperature between a sample and a reference material, revealing information about phase transitions like melting, as well as exothermic or endothermic decomposition processes. For this compound, these analyses would determine its melting point and the temperature at which it begins to decompose, providing crucial information about its thermal stability.

Computational Chemistry and Theoretical Modelling of 4 Bromo 2,6 Dichloro 3 Methylaniline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. mdpi.com For substituted anilines, DFT, often using hybrid functionals like B3LYP, has proven effective in predicting a wide range of properties. scispace.comnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. researcher.life For 4-Bromo-2,6-dichloro-3-methylaniline, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

The process begins with an initial guess of the molecular structure. Using a chosen DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)), the energy and the gradient of the energy are calculated. nih.gov The atomic positions are then adjusted to move "downhill" on the potential energy surface. This iterative process continues until a stationary point is reached. To confirm that this stationary point is a true minimum, vibrational frequency calculations are performed; the absence of imaginary frequencies indicates a stable structure. nih.gov

For aniline (B41778) and its derivatives, a key conformational feature is the pyramidalization of the amino (-NH2) group and its orientation relative to the phenyl ring. afit.eduresearchgate.net The bulky chloro, bromo, and methyl substituents on the ring in this compound will sterically interact with the amino group and with each other, influencing the optimal geometry. DFT calculations can precisely determine the C-N bond length, the H-N-H bond angle, and the dihedral angle describing the tilt of the amino group with respect to the aromatic plane.

Table 1: Representative Optimized Geometrical Parameters (Illustrative Data) This table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical examples for this compound, calculated at the B3LYP/6-311G(d,p) level.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N | 1.405 Å |

| Bond Length | C-Br | 1.910 Å |

| Bond Length | C-Cl (ortho to NH2) | 1.745 Å |

| Bond Angle | C-C-N | 121.5° |

| Dihedral Angle | H-N-C-C | 35.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. The energy of the LUMO is related to the electron affinity and points to its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative Data) This table shows example data from an FMO analysis of this compound.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. nih.gov It is an invaluable tool for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attack. thaiscience.info

In an MESP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like nitrogen or oxygen. nih.govresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient, usually found around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack. walisongo.ac.id

For this compound, the MESP map would likely show a region of significant negative potential around the nitrogen atom of the amino group due to its lone pair. The halogen atoms, despite their high electronegativity, would also exhibit some negative potential. The hydrogen atoms of the amino group and the aromatic ring would be characterized by positive potential. Such maps provide a clear, intuitive picture of where the molecule is most likely to interact with other reagents. thaiscience.info

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures. acs.orgnih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts can be derived. rsc.org The calculation provides theoretical shielding values for each nucleus (e.g., ¹H, ¹³C), which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry, making an accurate geometry optimization a crucial prerequisite. acs.org

Vibrational Frequencies: The analysis of vibrational modes is essential for interpreting infrared (IR) and Raman spectra. After a geometry optimization, a frequency calculation is performed by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). psu.eduwisc.edu Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the specific atomic motions for each frequency). uit.no Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and approximations in the DFT functional. researchgate.net Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. mdpi.com

Table 3: Predicted Spectroscopic Data (Illustrative Examples) This table provides hypothetical calculated values for this compound.

| Spectroscopic Parameter | Assignment | Calculated Value | Scaled/Referenced Value |

|---|---|---|---|

| ¹³C NMR Chemical Shift | C-NH2 | - | 145.2 ppm |

| ¹H NMR Chemical Shift | Ar-H | - | 7.40 ppm |

| Vibrational Frequency | N-H Symmetric Stretch | 3450 cm⁻¹ | 3312 cm⁻¹ |

| Vibrational Frequency | C-Br Stretch | 680 cm⁻¹ | 653 cm⁻¹ |

Reactivity Descriptors and Chemical Hardness Calculations

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's stability and reactivity. mdpi.comresearchgate.net These concepts arise from Conceptual DFT.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons. Calculated as μ = (EHOMO + ELUMO) / 2. frontiersin.org

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive. Calculated as η = (ELUMO - EHOMO) / 2. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons. Calculated as ω = μ² / 2η. nih.gov

These descriptors allow for a quantitative comparison of the reactivity of this compound with other related compounds.

Table 4: Calculated Global Reactivity Descriptors (Illustrative Data) This table shows example reactivity descriptors derived from the FMO energies in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.325 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.525 |

| Electrophilicity Index (ω) | μ² / 2η | 2.67 |

Ab Initio Methods for Quantum Mechanical Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. pnu.ac.irnlai.ir While DFT is formally an exact theory, the practical functionals used are approximations. In contrast, traditional ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), form a systematic hierarchy where accuracy can be improved by choosing more sophisticated methods and larger basis sets, albeit at a significantly higher computational cost. nih.govresearchgate.net

For a molecule like this compound, Hartree-Fock calculations could serve as a starting point. However, HF theory neglects electron correlation, which can be important for accurately describing substituted aromatic systems. Post-HF methods like MP2 incorporate electron correlation and generally provide more accurate results for geometries and energies than HF, often rivaling or exceeding the accuracy of common DFT functionals for certain properties. pnu.ac.ir These methods can be used to benchmark DFT results or for calculations where high accuracy is paramount, such as determining precise inversion barriers or reaction energetics. afit.edu

Studies on Prototropic Tautomerism and Intramolecular Proton Transfer

Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a fundamental concept in organic chemistry. For this compound, the primary tautomeric equilibrium to consider would be between the aniline (amino) form and a potential imino tautomer. While the amino form is overwhelmingly favored for most anilines under normal conditions, computational studies allow for the precise quantification of the energetic landscape of this transformation.

Intramolecular proton transfer (IPT) is the elementary step in this tautomerization. In the case of this compound, this would involve the transfer of a proton from the nitrogen atom of the amino group to a carbon atom of the aromatic ring. Density Functional Theory (DFT) is a robust method for investigating such processes. By mapping the potential energy surface (PES) along the reaction coordinate of the proton transfer, the transition state (TS) connecting the amino and imino tautomers can be located. The energy difference between the ground state and the transition state provides the activation energy barrier for the intramolecular proton transfer.

Theoretical studies on similar aniline derivatives suggest that the activation barrier for such a proton transfer is typically high, indicating that the imino tautomer is not significantly populated at room temperature. The electronic effects of the bromo, chloro, and methyl substituents would be expected to modulate this energy barrier. Electron-withdrawing halogen substituents generally increase the acidity of the N-H bond but may also destabilize the protonated carbon in the imino tautomer. The methyl group, being electron-donating, would have an opposing effect.

To illustrate the expected outcomes of such a computational study, a hypothetical data table is presented below. These values are representative of what a DFT calculation at a common level of theory (e.g., B3LYP/6-311++G(d,p)) might yield.

Table 1: Hypothetical Thermodynamic Data for the Tautomerization of this compound

| Tautomer | Relative Energy (kcal/mol) | Gibbs Free Energy of Tautomerization (kcal/mol) | Predicted Equilibrium Population (%) |

|---|---|---|---|

| Aniline Form | 0.00 | 0.00 | >99.99 |

| Imino Form (ortho) | +45.2 | +43.8 | <0.01 |

Non-Covalent Interactions Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, a variety of NCIs can be envisaged, including hydrogen bonding, halogen bonding, and van der Waals forces. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are powerful tools for the visualization and quantification of these weak interactions.

In a crystalline or aggregated state, the amino group of this compound can act as a hydrogen bond donor, while the nitrogen atom and the halogen substituents can act as hydrogen bond acceptors. Furthermore, the bromine and chlorine atoms can participate in halogen bonds, where they act as electrophilic regions (σ-holes) that can interact with nucleophilic sites on adjacent molecules.

A computational analysis would involve optimizing the geometry of a dimer or a larger cluster of this compound molecules and then applying QTAIM and NCI analysis. The QTAIM analysis would identify bond critical points (BCPs) between interacting atoms, and the properties of these BCPs (such as electron density and its Laplacian) would provide information about the strength and nature of the interactions. The NCI index would generate graphical plots that visualize the regions of space involved in these non-covalent interactions.

The following table provides a hypothetical summary of the types of non-covalent interactions that would be expected to be identified and their estimated interaction energies, as would be derived from such a computational study.

Table 2: Predicted Non-Covalent Interactions in a Dimer of this compound

| Interaction Type | Interacting Atoms | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | N-H···N | -3.5 |

| Hydrogen Bond | N-H···Cl | -1.8 |

| Halogen Bond | C-Br···N | -2.5 |

| Halogen Bond | C-Cl···Br | -1.2 |

Molecular Docking Studies for Biological Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. While there are no specific biological targets reported for this compound, its structural similarity to other substituted anilines that exhibit biological activity suggests that it could potentially interact with various enzymes or receptors.

A hypothetical molecular docking study could explore the interaction of this compound with a range of protein targets known to bind halogenated aromatic compounds. For instance, enzymes involved in detoxification pathways, such as cytochrome P450s, or receptors that bind small aromatic molecules could be selected. The docking process would involve preparing the 3D structure of the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the binding poses of the ligand in the active site.

The results of a docking study are typically presented as a binding score (an estimation of the binding affinity) and a detailed visualization of the interactions between the ligand and the protein residues. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds.

The table below presents hypothetical docking results for this compound with two plausible protein targets. The binding scores are illustrative and would depend on the specific protein and docking software used.

Table 3: Hypothetical Molecular Docking Results for this compound

| Protein Target (PDB ID) | Binding Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Cytochrome P450 2D6 (2F9Q) | -7.8 | PHE 120, GLU 216, SER 304 | π-π stacking, Hydrogen bond, Halogen bond |

Applications of 4 Bromo 2,6 Dichloro 3 Methylaniline in Specialized Chemical Fields

Role as a Pharmaceutical Intermediate

4-Bromo-2,6-dichloro-3-methylaniline is primarily recognized for its role as a specialty intermediate in the synthesis of pharmaceutical compounds. Chemical suppliers involved in drug development and the provision of high-value medicine intermediates list this compound, underscoring its position in the pharmaceutical supply chain. scribd.comscribd.com

As a chemical intermediate, this compound is a precursor used in the creation of more complex molecules for drug discovery. The synthesis of this aniline (B41778) itself is a key step in multi-step reaction sequences. A documented method for its preparation involves the hydrolysis of its precursor, N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide. google.comepo.org This reaction strips the acetyl group from the amine, yielding the target aniline.

The process involves refluxing the acetamide (B32628) precursor with sodium hydroxide (B78521) in a solution of ethanol (B145695) and water. google.comepo.org After the hydrolysis is complete, the resulting this compound is isolated as a solid product. google.comepo.org This synthesis establishes the compound as a crucial link in the chain of producing advanced bioactive molecules.

Table 1: Synthesis of this compound via Hydrolysis

This table details the experimental parameters for the synthesis of this compound from its acetamide precursor, as documented in patent literature. google.comepo.org

| Parameter | Value/Description |

| Starting Material | N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide |

| Reagents | Sodium Hydroxide (NaOH), Ethanol, Water |

| Reaction Condition | Reflux |

| Product | This compound |

| Product Form | White Solid |

| Purification Method | Elution from a silica (B1680970) gel column, Recrystallization |

While the compound is established as a pharmaceutical intermediate, specific details on its incorporation into analgesics or other named drug compounds are not extensively documented in publicly available literature. Its value lies in its structure—a multi-substituted aniline that allows for further chemical modifications to build diverse molecular architectures for potential therapeutic applications.

Applications in Agrochemical Development

Similar to its role in pharmaceuticals, this compound functions as a specialty intermediate in the development of agrochemicals. The presence of multiple halogen atoms is a common feature in many active agrochemical ingredients, suggesting the utility of this compound as a building block.

The development of new crop protection agents often relies on versatile chemical intermediates. The precursor to this compound, N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide, is identified as a halogenated acetanilide (B955) herbicide and an intermediate in the synthesis of other herbicides. cymitquimica.com This connection strongly indicates that this compound is part of the synthetic pathway for creating active compounds for crop protection.

The primary application of this compound in this sector is as an intermediate for crop protection agents. The specific pesticides, fungicides, or insecticides derived from this exact molecule are not specified in the available research. However, its classification as an agrochemical intermediate confirms its role in the manufacturing process of final products designed to protect crops.

Use in Functional Material Synthesis

The application of this compound in the synthesis of functional materials is not well-documented. While some related aniline compounds, such as 4-Bromo-2,6-dimethylaniline (B44771), are reportedly used in the development of conductive polymers and in organometallic chemistry, specific evidence linking this compound to this field is not available in the reviewed sources. Chemical suppliers may list it alongside products for functional materials, but direct synthetic applications are not specified. scribd.com

Table 2: Chemical Compound Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₆BrCl₂N | 254.94 |

| N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | C₉H₈BrCl₂NO | 296.99 |

| 4-Bromo-2,6-dimethylaniline | C₈H₁₀BrN | 200.08 |

| Sodium Hydroxide | NaOH | 40.00 |

| Ethanol | C₂H₆O | 46.07 |

Contributions to Dyes and Pigments Chemistry

The chemical architecture of this compound makes it a significant intermediate in the synthesis of colorants, particularly within the extensive family of azo dyes. The presence of an amine group on the benzene (B151609) ring allows for the formation of a diazonium salt, a critical step in the synthesis of azo compounds. The specific halogen and methyl substituents on the aromatic ring are anticipated to play a crucial role in determining the final properties of the dyes, such as their color, fastness to light and washing, and affinity for various textile fibers.

Role as a Diazo Component in Azo Dye Synthesis

Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which connect aromatic rings. The synthesis of these dyes is a well-established two-step process:

Diazotization: The primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the amine group into a highly reactive diazonium salt. The stability of this diazonium salt is influenced by the electron-withdrawing nature of the chloro and bromo substituents on the aniline ring.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. The diazonium salt acts as an electrophile and attacks the electron-rich coupling component, forming a stable azo linkage and creating the final dye molecule.

The specific shade of the resulting dye is largely determined by the electronic properties of both the diazo component (derived from this compound) and the coupling component. The substituents on the aniline ring—bromo, chloro, and methyl groups—can influence the color by modifying the electron density of the aromatic system and, consequently, the energy of the electronic transitions responsible for color.

Influence of Substituents on Dye Properties

The substituents on the this compound molecule are expected to impart specific characteristics to the dyes derived from it:

Halogen Atoms (Bromo and Chloro): The presence of electron-withdrawing halogen atoms generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the dye, which can result in deeper colors. Furthermore, the increased molecular weight and the presence of halogens often enhance the lightfastness and sublimation fastness of disperse dyes, making them particularly suitable for dyeing synthetic fibers like polyester (B1180765). Research on dyes derived from other halogenated anilines, such as 2,4-dichloroaniline (B164938) and 4-bromoaniline (B143363), has shown excellent fastness properties on polyester fabrics. researchgate.netresearchgate.net

Methyl Group: The electron-donating nature of the methyl group can also modulate the color of the dye. Its presence can influence the solubility of the dye in different media and its affinity for textile substrates.

Potential Applications in Disperse Dyes

Given its molecular structure, this compound is a prime candidate for the synthesis of disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, designed for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate. The synthesis of disazo disperse dyes from similar compounds like 4-bromoaniline has been shown to yield colorants with good to excellent fastness properties. iiste.orgiiste.org

While direct and detailed research findings specifically documenting the synthesis and performance of dyes from this compound are not widely available in public literature, the established principles of dye chemistry allow for predictions of the properties of such dyes. A hypothetical example of a disperse dye synthesized from this aniline is presented below to illustrate the expected structure and properties.

Hypothetical Disperse Dye Profile

The following table outlines the projected characteristics of a hypothetical disperse dye synthesized from this compound and a common coupling component, such as N,N-diethylaniline.

Table 1: Projected Properties of a Hypothetical Disperse Dye

| Property | Projected Characteristic | Rationale |

| Diazo Component | This compound | The subject compound of this article. |

| Coupling Component | N,N-diethylaniline | A common coupling component in disperse dye synthesis. |

| Resulting Dye Class | Monoazo Disperse Dye | Formed by one azo linkage. |

| Projected Color | Orange to Red | Based on the electronic effects of the substituents on the diazo and coupling components. |

| Solubility | Low in water, soluble in organic solvents | Characteristic of disperse dyes. |

| Target Fibers | Polyester, Nylon, Cellulose Acetate | Hydrophobic fibers suitable for dyeing with disperse dyes. |

| Projected Light Fastness | Good to Excellent | The presence of halogen atoms tends to improve lightfastness. |

| Projected Wash Fastness | Good to Excellent | Larger molecular size and hydrophobicity contribute to better wash fastness. |

| Projected Sublimation Fastness | Good | Important for applications involving heat setting of dyed textiles. |

It is important to note that the actual properties of a dye synthesized from this compound would need to be confirmed through experimental research. However, based on the extensive knowledge of azo dye chemistry and the known effects of similar substituted anilines, its potential as a valuable intermediate for producing high-performance disperse dyes is significant.

Biological Activities and Mechanistic Pharmacology of 4 Bromo 2,6 Dichloro 3 Methylaniline Derivatives

Antimicrobial Efficacy (Antibacterial, Antifungal)

Derivatives of halogenated anilines, particularly Schiff bases, have demonstrated notable antimicrobial properties. While direct studies on 4-bromo-2,6-dichloro-3-methylaniline derivatives are limited, research on structurally similar compounds provides significant insights into their potential antibacterial and antifungal efficacy.

Schiff base complexes derived from 4-bromo-2,6-dichloroaniline (B1266110) have been synthesized and evaluated for their in vitro antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli. These studies have revealed that the metal complexes of these Schiff bases often exhibit more potent antimicrobial activity than the free ligands themselves. Similarly, new transition metal complexes with Schiff base derivatives of 4-bromo-2,6-dimethylaniline (B44771) have been prepared and characterized, with some showing promising results against various bacterial strains. The coordination of the metal ion with the Schiff base ligand, typically through the nitrogen atom of the azomethine group and an oxygen atom, is believed to play a crucial role in their enhanced biological activity.

Furthermore, the antimicrobial potential of Schiff's bases extends to those derived from 2,6-dichloro-4-trifluoromethyl aniline (B41778), which have been synthesized and screened for their antimicrobial activities. These findings suggest that the presence of multiple halogen substituents on the aniline ring can contribute to the antimicrobial efficacy.

In the realm of antifungal research, a series of 6-bromoindole (B116670) derivatives have been investigated, with some analogues exhibiting moderate to excellent antifungal properties. The mechanism of action for some of these bromo-derivatives is thought to involve rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov While not direct derivatives of this compound, these studies on bromo-containing heterocyclic compounds highlight a potential avenue for the development of antifungal agents based on this scaffold.

Table 1: Antimicrobial Activity of Selected Bromoaniline Derivatives

| Compound Type | Target Organisms | Key Findings |

| Schiff base complexes of 4-bromo-2,6-dichloroaniline | S. aureus, E. coli | Metal complexes show more potent activity than the free ligand. |

| Schiff base complexes of 4-bromo-2,6-dimethylaniline | Various bacteria | Some complexes exhibited good antibacterial activity. |

| 6-Bromoindole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Some analogues showed enhanced antibacterial and antifungal properties. |

Antineoplastic and Cytotoxicity Studies Against Cancer Cell Lines

The cytotoxic potential of compounds derived from substituted anilines against various cancer cell lines has been a subject of considerable research. While specific data on this compound derivatives is not extensively available, studies on related bromo-substituted compounds offer valuable insights into their potential as antineoplastic agents.

Research on Schiff base complexes derived from 4-bromo-2,6-dichloroaniline has included anti-cancer screening, indicating that this class of compounds warrants further investigation for its cytotoxic properties. The chelation of metal ions by the Schiff base ligand appears to be a significant factor in their biological activity.

In a broader context, various bromo-substituted heterocyclic compounds have demonstrated significant anticancer activity. For instance, a structure-activity relationship (SAR) study of bromo derivatives of 8-substituted quinolines identified several compounds with high cytotoxic effects and apoptotic potentials. researchgate.net Some of these derivatives were also found to act as topoisomerase I inhibitors, a known mechanism for anticancer drugs. researchgate.net

Furthermore, 3D-QSAR studies on oxazine (B8389632) substituted 9-anilinoacridines have been conducted to understand the structural requirements for their antitumor activity. Although not direct derivatives, these studies on complex molecules containing an aniline moiety provide a framework for designing new potent anticancer agents.

Table 2: Cytotoxicity of Structurally Related Bromo-Substituted Compounds

| Compound Class | Cancer Cell Lines | Notable Findings |

| Schiff Base Complexes of 4-Bromo-2,6-dichloroaniline | A2870 cell lines | Complexes displayed good activity. |

| Bromo Derivatives of 8-Substituted Quinolines | C6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma) | High cytotoxic effects and apoptotic potentials observed. researchgate.net |

Anti-inflammatory and Analgesic Properties

Currently, there is a lack of specific research in the publicly available scientific literature focusing on the anti-inflammatory and analgesic properties of this compound and its direct derivatives. While Schiff bases, in general, have been reported to possess a wide range of biological activities, including anti-inflammatory effects, dedicated studies on derivatives of this specific halogenated aniline are needed to ascertain their potential in this area.

Antioxidant Activity Investigations

The antioxidant potential of chemical compounds is a significant area of pharmacological research. While direct antioxidant studies on this compound are not prevalent, research on related Schiff bases and aniline derivatives provides a basis for understanding their potential in this regard.

Schiff bases and their metal complexes are a class of compounds that have been investigated for their antioxidant properties. biointerfaceresearch.com The mechanism of antioxidant action often involves the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of hydroxyl groups on the aromatic rings of Schiff bases can enhance their antioxidant capacity. For instance, studies on Schiff bases derived from 4-bromo-o-toluidine have been conducted to evaluate their antioxidant and antibacterial activities. impactfactor.org

Reviews on the antioxidant activities of Schiff bases have highlighted that their metal complexes can be better antioxidants compared to the free ligands. biointerfaceresearch.com The scavenging activity of these compounds has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Furthermore, the electrochemical properties of substituted anilines have been studied to understand their oxidation potentials, which can be correlated with their antioxidant activity.

Table 3: Antioxidant Activity of Related Schiff Base Compounds

| Compound Type | Assay Method | Key Findings |

| Schiff bases and their metal complexes | DPPH radical scavenging | Metal complexes can exhibit enhanced antioxidant activity. biointerfaceresearch.com |

| Schiff bases from 4-bromo-o-toluidine | Not specified | Investigated for antioxidant and antibacterial properties. impactfactor.org |

| Aniline-derived diselenides | Not specified | Reported to have good antioxidant properties. mdpi.com |

Mechanisms of Interaction with Biological Targets

Understanding the mechanisms through which derivatives of this compound exert their biological effects is crucial for their development as therapeutic agents. While specific mechanistic studies on this compound are limited, research on related bromo-substituted molecules provides insights into their potential biological targets.

In the context of antimicrobial activity, one of the proposed mechanisms for bromoindole derivatives is the disruption of the bacterial cell membrane. nih.gov This can lead to membrane permeabilization and depolarization, ultimately causing bacterial cell death. nih.gov

For antineoplastic activity, a key target for some anticancer compounds is the enzyme topoisomerase I. researchgate.netnih.gov This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov Studies on bromo derivatives of 8-substituted quinolines have identified compounds that act as topoisomerase I inhibitors. researchgate.net This suggests that derivatives of this compound could potentially be designed to target this enzyme.

Gene Expression Modulation Studies

As of now, there is no specific information available in the scientific literature regarding studies on the modulation of gene expression by this compound or its derivatives. This is a highly specialized area of research that would require dedicated molecular biology studies to investigate how these compounds may affect gene transcription and translation in various biological systems.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for optimizing the biological activity of lead compounds. While specific SAR and QSAR analyses for derivatives of this compound are not extensively documented, studies on related classes of compounds provide valuable insights.

For antimicrobial agents, SAR studies on newly synthesized compounds help in identifying the key structural features required for potent activity. researchgate.net For instance, in Schiff base derivatives, the nature and position of substituents on the aromatic rings, as well as the type of metal ion in their complexes, can significantly influence their antimicrobial efficacy.

In the realm of anticancer research, QSAR studies have been employed to correlate the chemical structures of compounds with their cytotoxic activities. For example, a 3D-QSAR study on oxazine substituted 9-anilinoacridines helped in understanding the structural requirements for their antitumor effects. ijpsonline.comresearchgate.net Such models can predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. For sulfur-containing thiourea (B124793) and sulfonamide derivatives, QSAR modeling has identified key chemical properties like mass, polarizability, and electronegativity as important predictors of their anticancer activities. nih.gov These principles could potentially be applied to the design of novel anticancer agents based on the this compound scaffold.

Unable to Generate Article Due to Lack of Scientific Data on Specific Application

Following a comprehensive and exhaustive search of available scientific literature and databases, it has been determined that there is no publicly accessible research detailing the application of this compound or its derivatives as biochemical assay probes. Multiple targeted searches have failed to identify any scholarly articles, patents, or datasets that would provide the necessary information to accurately and thoroughly address the requested topic.

The search results consistently categorize this compound as a chemical intermediate, primarily used in the synthesis of other compounds, such as those for agrochemical and pharmaceutical development. While a related compound, 2,6-Dibromo-4-methylaniline (B181599), has been mentioned in the context of being a coupling reagent for spectrophotometric determination, this information is not directly applicable to the specified chemical and its derivatives.

Given the strict requirement to generate content that is solely focused on the provided outline and is scientifically accurate, the absence of any data on the use of this compound derivatives as biochemical assay probes makes it impossible to produce the requested article. To proceed would necessitate speculation or the inclusion of irrelevant information, which would violate the core instructions of the user.